molecular formula C23H29ClN2O B8435512 N-[4-(6-Chloro-3,4-dihydro-1H-isoquinolin-2-yl)-2,6-dimethyl-phenyl]-3,3-dimethyl butanamide

N-[4-(6-Chloro-3,4-dihydro-1H-isoquinolin-2-yl)-2,6-dimethyl-phenyl]-3,3-dimethyl butanamide

Cat. No.: B8435512
M. Wt: 384.9 g/mol
InChI Key: XTXQZLKZKXJJGF-UHFFFAOYSA-N
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Description

N-[4-(6-Chloro-3,4-dihydro-1H-isoquinolin-2-yl)-2,6-dimethyl-phenyl]-3,3-dimethyl butanamide is a useful research compound. Its molecular formula is C23H29ClN2O and its molecular weight is 384.9 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C23H29ClN2O

Molecular Weight

384.9 g/mol

IUPAC Name

N-[4-(6-chloro-3,4-dihydro-1H-isoquinolin-2-yl)-2,6-dimethylphenyl]-3,3-dimethylbutanamide

InChI

InChI=1S/C23H29ClN2O/c1-15-10-20(11-16(2)22(15)25-21(27)13-23(3,4)5)26-9-8-17-12-19(24)7-6-18(17)14-26/h6-7,10-12H,8-9,13-14H2,1-5H3,(H,25,27)

InChI Key

XTXQZLKZKXJJGF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1NC(=O)CC(C)(C)C)C)N2CCC3=C(C2)C=CC(=C3)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Bis(dibenzylidineacetone)palladium (2 mg, 0.0035 mmol) and 2′-dicyclohexylphosphanyl-biphenyl-2-yl)-dimethylamine (3.3 mg, 0.0084 mmol) were added to dry toluene (5 mL purged with argon) and stirred for 15 minutes under argon. Potassium tert-butoxide (188 mg, 1.7 mmol), 6-chloro-1,2,3,4-tetrahydro isoquinoline hydrochloride salt (165 mg, 0.8 mmol), and N-(4-bromo-2,6-dimethylphenyl)-3,3-dimethylbutanamide (200 mg, 0.67 mmol) were then added, and the reaction mixture was stirred at 80° C. overnight. The reaction mixture was then cooled to room temperature and filtered through silica gel. Purification by preparative thin layer chromatography afforded the title compound as a solid.
[Compound]
Name
Bis(dibenzylidineacetone)palladium
Quantity
2 mg
Type
reactant
Reaction Step One
Quantity
3.3 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
188 mg
Type
reactant
Reaction Step Two
Quantity
165 mg
Type
reactant
Reaction Step Two
Quantity
200 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Bis(dibenzylidineacetone)palladium (2 mg, 0.0035 mmol) and (2′-dicyclohexyl phosphanyl-biphenyl-2-yl)-dimethylamine (3.3 mg, 0.0084 mmol) were added to dry toluene (5 mL purged with argon) and stirred for 15 minutes under argon. Potassium tert-butoxide (188 mg, 1.7 mmol), 6-chloro-1,2,3,4-tetrahydro isoquinoline hydrochloride salt (165 mg, 0.8 mmol), and N-(4-bromo-2,6-dimethylphenyl)-3,3-dimethylbutanamide (200 mg, 0.67 mmol) were then added, and the reaction mixture was stirred at 80° C. overnight. The reaction mixture was then cooled to room temperature and filtered through silica gel. Purification by preparative thin layer chromatography afforded the title compound as a solid.
[Compound]
Name
Bis(dibenzylidineacetone)palladium
Quantity
2 mg
Type
reactant
Reaction Step One
[Compound]
Name
(2′-dicyclohexyl phosphanyl-biphenyl-2-yl)-dimethylamine
Quantity
3.3 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
188 mg
Type
reactant
Reaction Step Two
Quantity
165 mg
Type
reactant
Reaction Step Two
Quantity
200 mg
Type
reactant
Reaction Step Two

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